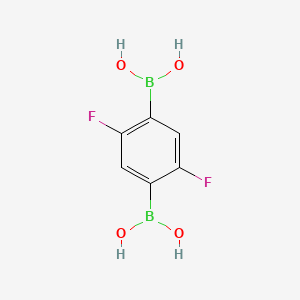
(2,5-Difluoro-1,4-phenylene)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . It is a white to light yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and ammonia . This compound is an important intermediate in organic synthesis, particularly in the preparation of fluorinated organic compounds .
Preparation Methods
(2,5-Difluoro-1,4-phenylene)diboronic acid can be synthesized through the hydrogenation of boronic esters . Specifically, 2,5-difluorobenzene and dimethyl borate react in the presence of a base catalyst at an appropriate temperature and reaction time to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
(2,5-Difluoro-1,4-phenylene)diboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include palladium catalysts for Suzuki coupling reactions, and conditions often involve inert atmospheres and controlled temperatures.
Major Products: The major products formed from these reactions are fluorinated organic compounds, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
(2,5-Difluoro-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,5-Difluoro-1,4-phenylene)diboronic acid exerts its effects involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through Suzuki coupling reactions . The molecular targets and pathways involved include the activation of boronic acid groups and the formation of palladium complexes, which facilitate the coupling reactions .
Comparison with Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid can be compared with other similar compounds, such as:
This compound: This compound is unique due to the presence of two boronic acid groups and two fluorine atoms, which enhance its reactivity and stability.
(4-Borono-2,5-difluorophenyl)boronic acid: This compound is similar in structure but may have different reactivity and applications.
Boronic acid, B,B’-(2,5-difluoro-1,4-phenylene)bis-: Another similar compound with potential differences in chemical properties and uses.
Properties
IUPAC Name |
(4-borono-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLBHLZNAGMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)B(O)O)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681910 |
Source


|
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-83-4 |
Source


|
| Record name | B,B′-(2,5-Difluoro-1,4-phenylene)bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)
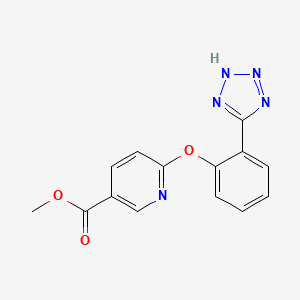
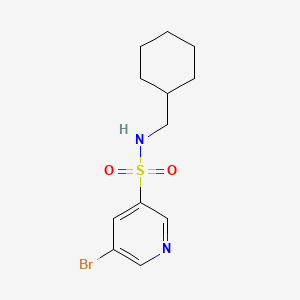
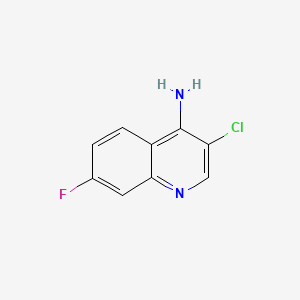

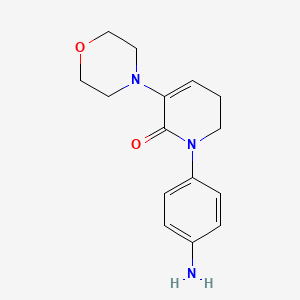
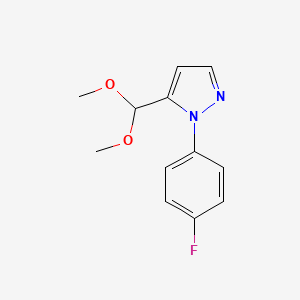
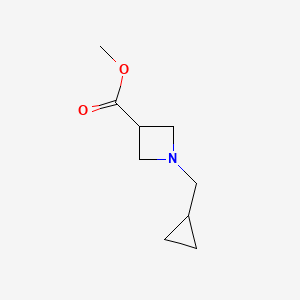
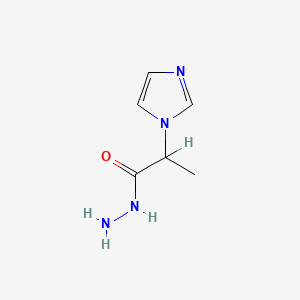
![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
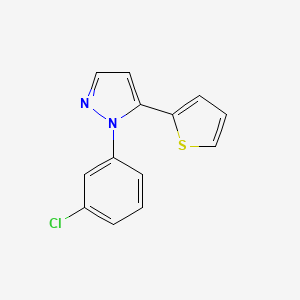
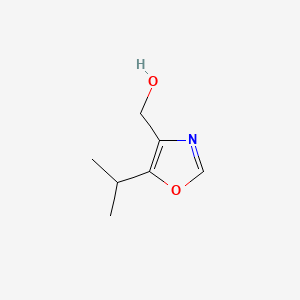
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)

